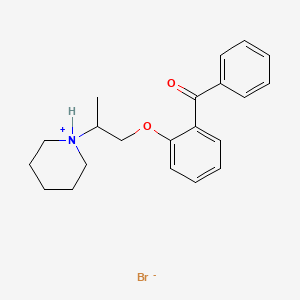![molecular formula C43H36BNO B13747360 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting pyridinium salt is then treated with sodium tetraphenylborate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinium ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the benzoyl group, such as benzyl alcohol.
Substitution: Substituted pyridinium salts with various functional groups.
Scientific Research Applications
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium salts.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyridinium chloride: Similar structure but lacks the benzoyl group.
Tetraphenylborate salts: Share the tetraphenylborate anion but differ in the cationic component.
Pyridinium ylides: Structurally related but have different reactivity and applications.
Uniqueness
1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is unique due to the presence of both the benzoyl group and the tetraphenylborate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C43H36BNO |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C19H16NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1-20H;1-14H,15H2/q-1;+1 |
InChI Key |
OXULOSNBNDPOFQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
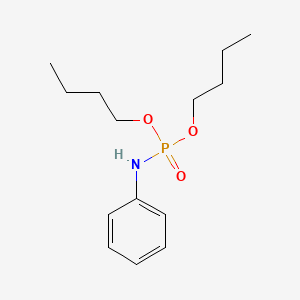
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
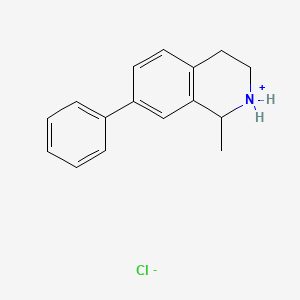
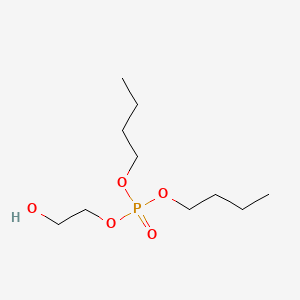

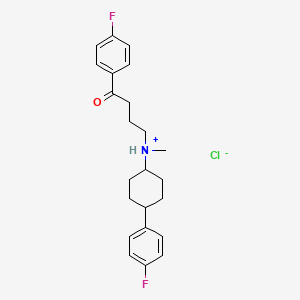
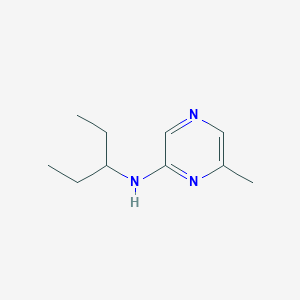
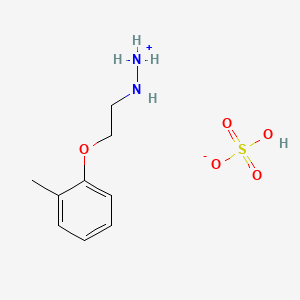
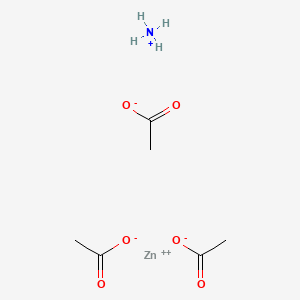
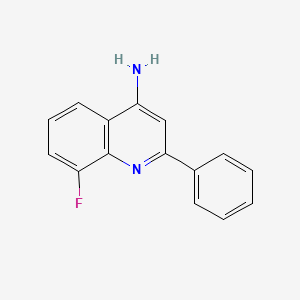

![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
